![molecular formula C19H25NO4 B6348265 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-81-3](/img/structure/B6348265.png)
4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” belong to a class of organic compounds known as carboxylic acids . They incorporate a carboxyl functional group, CO2H, where a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic acyl substitution . This process can involve the conversion of carboxylic acids into other derivatives, such as esters, through reactions with alcohols .Molecular Structure Analysis
The molecular structure of these compounds is often determined by techniques such as X-ray crystallography . The structure is influenced by the arrangement of atoms and the types of bonds present .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions. They can form salts with metals, alkalis, and carbonates . They can also be reduced to primary alcohols when they react with a reducing agent such as lithium tetrahydridoaluminate .Physical And Chemical Properties Analysis
Carboxylic acids have specific physical and chemical properties. They are weak acids that do not fully dissociate in water . Their physical properties, such as boiling point and solubility, are influenced by factors such as the size and structure of the molecule .科学的研究の応用
4-PBCA has been studied extensively in recent years due to its unique properties and potential applications. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, it has been shown to have potential applications in the field of drug delivery, as well as in the development of new materials. For example, 4-PBCA has been used to create nanoparticles for targeted drug delivery and to improve the solubility of drugs. It has also been used to create films for use in drug delivery and for the synthesis of polymers for use in medical devices.
作用機序
The exact mechanism of action of 4-PBCA is not yet fully understood. However, it is thought to act as an inhibitor of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. It is also thought to have antioxidant properties, which may be due to its ability to scavenge free radicals. In addition, 4-PBCA has been found to interact with various proteins and receptors, which may be responsible for its anti-inflammatory, anti-tumor, and anti-bacterial effects.
Biochemical and Physiological Effects
4-PBCA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, anti-tumor, and anti-bacterial effects. It has also been found to have antioxidant properties, which may be due to its ability to scavenge free radicals. In addition, 4-PBCA has been found to interact with various proteins and receptors, which may be responsible for its anti-inflammatory, anti-tumor, and anti-bacterial effects.
実験室実験の利点と制限
4-PBCA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is easy to synthesize and has a wide range of biological activities, making it an attractive target for drug development and research. However, there are also some limitations to its use in laboratory experiments. For example, it has a low solubility in water and some organic solvents, and its stability can be affected by light and heat.
将来の方向性
There are a number of potential future directions for research on 4-PBCA. One area of research is the development of new drug delivery systems using 4-PBCA. This could involve the use of nanoparticles or polymers to target specific tissues or cells. Another area of research is the exploration of the mechanism of action of 4-PBCA and the development of new drugs based on its structure. In addition, further research into its antioxidant properties could lead to the development of new drugs for the treatment of oxidative stress-related diseases. Finally, further research into the biochemical and physiological effects of 4-PBCA could lead to the development of new treatments for a variety of diseases.
合成法
4-PBCA can be synthesized from 1,2-dihydroxybenzene via a two-step process. In the first step, the dihydroxybenzene is reacted with an acid catalyst to form 1,2-bis(2-phenylbutanoyl) benzene. This is then reacted with an oxidizing agent to form the desired 4-PBCA. This method of synthesis has been used by many researchers and has been shown to be efficient and cost-effective.
Safety and Hazards
特性
IUPAC Name |
4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-15(14-9-5-3-6-10-14)17(21)20-16(18(22)23)13-24-19(20)11-7-4-8-12-19/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVPHZJTMZFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C(COC23CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

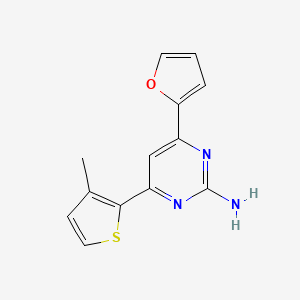
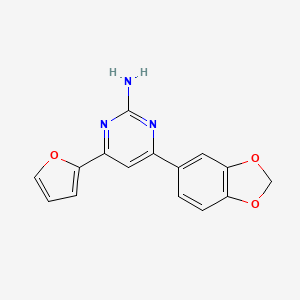
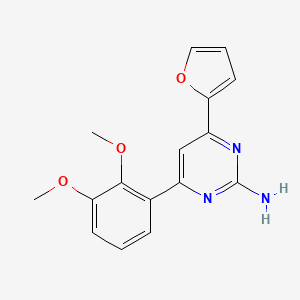
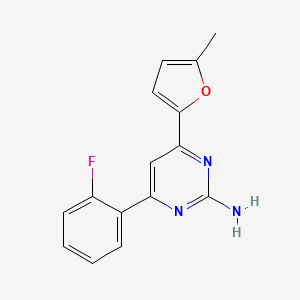
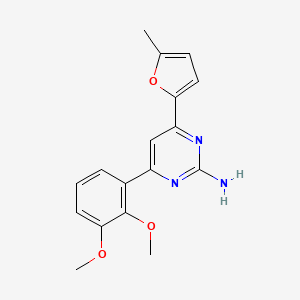
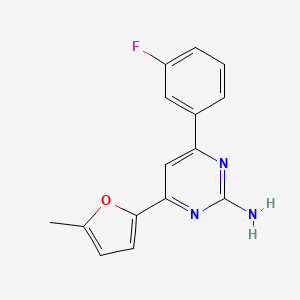

![4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348220.png)
![4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348225.png)
![4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348227.png)
![4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348231.png)
![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)
![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)
![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)